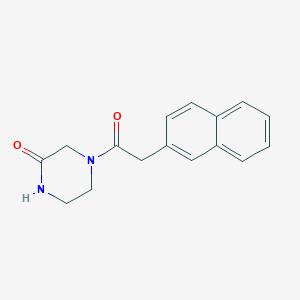
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one, also known as NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell survival, proliferation, and apoptosis. 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation, and to inhibit the JNK pathway, which is involved in apoptosis. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been shown to enhance neuronal survival and function, promote angiogenesis, and modulate immune responses.
実験室実験の利点と制限
One advantage of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one for lab experiments is its relatively low toxicity and high water solubility, which makes it suitable for in vitro and in vivo studies. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one for lab experiments is its limited stability in aqueous solutions, which may require the use of stabilizing agents or the preparation of fresh solutions before each experiment. It may also exhibit non-specific binding to proteins or other cellular components, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one, including:
1. Further elucidation of the mechanism of action of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one, including its interaction with specific signaling pathways and cellular targets.
2. Exploration of the potential therapeutic applications of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one in other fields of research, such as metabolic disorders, cardiovascular diseases, and autoimmune diseases.
3. Development of novel formulations of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one for improved stability and bioavailability, including the use of nanoparticles, liposomes, or other delivery systems.
4. Investigation of the pharmacokinetics and pharmacodynamics of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one in animal models and humans, including its absorption, distribution, metabolism, and excretion.
5. Evaluation of the safety and efficacy of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one in clinical trials, including its potential use as a standalone therapy or in combination with other drugs.
Conclusion
In conclusion, 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one may lead to the development of novel therapies for various diseases and disorders.
合成法
The synthesis of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one involves the reaction of 2-naphthalen-2-ylacetic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then purified by column chromatography to obtain 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one in high yield and purity.
科学的研究の応用
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
In cancer research, 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
In infectious disease research, 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to have antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. It has also been studied for its potential use in the treatment of drug-resistant infections.
特性
IUPAC Name |
4-(2-naphthalen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-18(8-7-17-15)16(20)10-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9H,7-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIDVDUQSDLSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)

![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)
